Cas no 1214324-09-0 (2-(2'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid)

2-(2'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid
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- Inchi: 1S/C15H10F4O3/c16-12-4-2-1-3-9(12)8-5-6-10(13(20)14(21)22)11(7-8)15(17,18)19/h1-7,13,20H,(H,21,22)
- InChI Key: DIIXJYZKIJXPCI-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C2C=CC=CC=2F)C=CC=1C(C(=O)O)O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 399
- XLogP3: 3.4
- Topological Polar Surface Area: 57.5
2-(2'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011002270-1g |
2-(2'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid |
1214324-09-0 | 97% | 1g |
$1460.20 | 2023-09-04 | |
Alichem | A011002270-250mg |
2-(2'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid |
1214324-09-0 | 97% | 250mg |
$499.20 | 2023-09-04 | |
Alichem | A011002270-500mg |
2-(2'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid |
1214324-09-0 | 97% | 500mg |
$815.00 | 2023-09-04 |
2-(2'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid Related Literature
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Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
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H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
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N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
Additional information on 2-(2'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid
Introduction to 2-(2'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid (CAS No. 1214324-09-0)
2-(2'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid, identified by its CAS number 1214324-09-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its biphenyl core substituted with a fluoro and trifluoromethyl group, exhibits unique structural and functional properties that make it a promising candidate for various biochemical applications.
The structural motif of 2-(2'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid incorporates a hydroxyacetic acid moiety, which is known for its role in metabolic pathways and potential bioactivity. The presence of fluorine and trifluoromethyl groups at the 2' and 3' positions of the biphenyl ring enhances the compound's lipophilicity and metabolic stability, making it an attractive scaffold for drug design. These modifications are particularly relevant in the development of small-molecule inhibitors targeting specific biological pathways.
In recent years, the pharmaceutical industry has witnessed a surge in the use of fluorinated aromatic compounds due to their ability to modulate enzyme activity and improve pharmacokinetic profiles. The fluoro group, in particular, is known to increase binding affinity and selectivity, while the trifluoromethyl group contributes to metabolic resistance. The biphenyl core itself is a versatile structure found in numerous bioactive molecules, including antipsychotics, antihistamines, and anti-inflammatory agents.
Recent studies have highlighted the potential of 2-(2'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid as a lead compound in the development of novel therapeutic agents. Research has demonstrated its efficacy in inhibiting certain kinases and enzymes implicated in cancer progression. The hydroxyacetic acid moiety further contributes to its bioactivity by participating in redox reactions and acting as a precursor for other biologically relevant molecules.
The compound's unique structural features have also been explored in the context of drug delivery systems. The lipophilic nature of the biphenyl ring facilitates membrane penetration, allowing for targeted delivery to specific cellular compartments. This property is particularly valuable in oncology, where localized delivery of therapeutic agents can minimize systemic side effects.
From a synthetic chemistry perspective, 2-(2'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid represents an excellent example of how strategic functionalization can yield highly potent and selective bioactive molecules. The synthesis involves multi-step organic transformations, including cross-coupling reactions and halogenation processes, which are well-established in modern pharmaceutical chemistry. These synthetic strategies not only highlight the compound's complexity but also its feasibility for large-scale production.
The growing interest in fluorinated compounds has also spurred advancements in analytical techniques for their characterization. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are crucial for elucidating the structure and purity of 2-(2'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid. These methods provide detailed insights into its molecular conformation and interactions with biological targets.
In conclusion, 2-(2'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid (CAS No. 1214324-09-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, combined with its bioactivity and synthetic accessibility, make it a valuable asset in drug discovery efforts. As research continues to uncover new applications for fluorinated aromatic compounds, this molecule is poised to play a crucial role in the development of next-generation therapeutics.
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